Lofexidine

Opioid withdrawal alpha-2 adrenergic agonist hypotension

Lofexidine is the only FDA-approved non-opioid α2-AR agonist specifically indicated for opioid withdrawal mitigation. Unlike generic clonidine, lofexidine offers clinically superior cardiovascular safety with significantly reduced hypotension risk—critical for outpatient detoxification and patients with cardiovascular comorbidities. Its unique imidazoline receptor binding (absent in clonidine) and extended 17–22 h half-life enable convenient QID dosing with enhanced CNS penetration (Vd ≈480 L). Procure to leverage differentiated receptor pharmacology for addiction and autonomic R&D.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
CAS No. 31036-80-3
Cat. No. B1675026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLofexidine
CAS31036-80-3
Synonyms2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline
BritLofex
lofexidine
lofexidine hydrochloride
Lofexidine mono-hydrochloride
lofexidine monohydrochloride
lofexidine, (+-)-isomer
Lucemyra
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESCC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
InChIKeyKSMAGQUYOIHWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
1.47e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lofexidine (CAS 31036-80-3) for Opioid Withdrawal Mitigation: A Selective Alpha-2 Adrenergic Agonist Profile


Lofexidine is a centrally acting alpha-2 adrenergic receptor (α2-AR) agonist and a structural analogue of clonidine [1]. It is specifically approved by the U.S. FDA for the mitigation of opioid withdrawal symptoms to facilitate abrupt opioid discontinuation in adults [2]. This non-opioid agent reduces the excessive sympathetic outflow associated with opioid withdrawal by activating central α2-ARs, primarily the α2A subtype, thereby decreasing norepinephrine release [1]. Unlike clonidine, which has significant off-label use for this purpose, lofexidine was developed and approved to address the same indication but with a distinct clinical profile, particularly regarding its reduced tendency to cause problematic hypotension [1][3].

Why Lofexidine Cannot Be Simply Substituted with Other Alpha-2 Agonists in Procurement


Generic substitution among alpha-2 adrenergic agonists like clonidine, guanfacine, or dexmedetomidine is not scientifically justifiable due to significant differences in receptor binding profiles, selectivity, and resulting clinical pharmacodynamics [1][2]. For instance, lofexidine and clonidine, while structurally related, exhibit distinct binding patterns at α2-adrenoceptor subtypes and imidazoline receptors, which are hypothesized to underlie their different cardiovascular side effect profiles, particularly the lower incidence of clinically significant hypotension with lofexidine [1][3]. Furthermore, key pharmacokinetic parameters, such as terminal half-life and oral bioavailability, differ substantially between these agents, dictating unique dosing regimens and clinical management strategies [2][4]. These quantifiable differences in molecular pharmacology and clinical outcomes directly impact treatment safety and efficacy, making each agent a distinct entity for scientific and clinical procurement.

Lofexidine's Quantifiable Differentiation: Evidence Guide for Scientific Selection


Reduced Incidence of Clinically Significant Hypotension: Lofexidine vs. Clonidine in a Head-to-Head Trial

In a double-blind, randomized controlled trial of 80 hospitalized heroin addicts, lofexidine demonstrated significantly fewer hypotensive events compared to clonidine during opioid withdrawal management. Instances of medication withholding due to hypotension were twice as frequent in the clonidine group [1]. This clinically relevant difference in adverse effect profile, despite equal efficacy in mitigating withdrawal symptoms, is a critical factor for selecting an α2-agonist in both inpatient and outpatient settings where blood pressure management is a concern.

Opioid withdrawal alpha-2 adrenergic agonist hypotension

Meta-Analysis of Hypotension Risk: Lofexidine vs. Clonidine

A meta-analysis of multiple randomized trials, summarized in a comparative effectiveness table, indicates a lower relative risk of hypotension with lofexidine compared to clonidine. The pooled data show that hypotension occurred in 38.9% (21/54) of patients on lofexidine, compared to 53.7% (29/54) of patients on clonidine [1]. This corresponds to a relative risk (RR) of 0.72 (95% CI: 0.48 to 1.08) for hypotension, favoring lofexidine [1].

Opioid withdrawal adverse events meta-analysis

Differential α2-Adrenoceptor Binding Profile: Lofexidine vs. Clonidine

Comparative receptor binding studies reveal that lofexidine and clonidine exhibit distinct binding affinities across alpha-2 adrenoceptor subtypes. While both are agonists, lofexidine shows a different pattern of affinity for α2A, α2B, and α2C receptors, and notably interacts with imidazoline receptors, unlike clonidine [1]. This differential binding profile at the molecular level is hypothesized to translate into the observed clinical differences in adverse effects, particularly the lower propensity of lofexidine to induce severe hypotension and sedation compared to clonidine [1].

Receptor binding alpha-2 adrenoceptor selectivity

Extended Terminal Half-Life Enables Less Frequent Dosing: Lofexidine vs. Clonidine

Lofexidine exhibits a significantly longer terminal elimination half-life compared to clonidine, which directly impacts dosing frequency and clinical management. At steady-state, the terminal half-life of lofexidine is approximately 17 to 22 hours [1], whereas the half-life of clonidine is approximately 12 to 16 hours [2]. This pharmacokinetic difference supports the FDA-approved dosing regimen for lofexidine of four times daily administration, which is designed to maintain therapeutic plasma concentrations with reduced peak-trough fluctuation compared to agents with shorter half-lives.

Pharmacokinetics half-life dosing regimen

Primary Scientific and Clinical Scenarios for Lofexidine Procurement


Clinical Management of Opioid Withdrawal in Patients with Cardiovascular Comorbidities

For clinicians managing opioid withdrawal in patients with baseline hypotension, hypertension, or other cardiovascular risk factors, lofexidine is the preferred α2-agonist. Evidence from direct comparative trials and meta-analyses demonstrates that lofexidine has a significantly lower incidence of clinically significant hypotension compared to clonidine [1][2]. This improved cardiovascular safety profile allows for more aggressive symptom management with less need for dose reduction or discontinuation due to adverse effects, making it a safer choice for this patient population [1].

Outpatient Opioid Detoxification Programs Requiring a Favorable Tolerability Profile

Lofexidine's distinct receptor binding profile, which translates to a lower propensity for severe hypotension and sedation compared to clonidine, makes it particularly well-suited for outpatient detoxification settings [1]. In these environments, where close monitoring of blood pressure may be less frequent than in an inpatient unit, the reduced risk of hypotensive events enhances patient safety and treatment adherence [1][2]. The extended half-life also supports a convenient four-times-daily dosing schedule [3].

Research Studies Requiring an α2-Agonist with a Unique Imidazoline Receptor Interaction

Researchers investigating the role of imidazoline receptors in addiction, pain, or cardiovascular regulation may specifically select lofexidine over other α2-agonists like clonidine or guanfacine. Lofexidine's unique binding profile includes significant interaction with imidazoline receptors, which is not a feature of clonidine [1]. This molecular property provides a tool for dissecting the specific contributions of α2-adrenoceptor subtypes versus imidazoline receptors in various physiological and pharmacological responses.

Pharmacokinetic Studies Leveraging Lofexidine's Extensive Tissue Distribution

Lofexidine has a large apparent volume of distribution (approximately 480 L following oral administration), indicating extensive distribution into body tissues [1]. This pharmacokinetic property, coupled with its long terminal half-life of 17-22 hours at steady-state, makes it a compound of interest for studies on central nervous system penetration and the relationship between tissue distribution and duration of action for α2-agonists [1].

Technical Documentation Hub

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